molecular formula C16H18N2O3S B2536632 N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide CAS No. 1351609-20-5

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide

Cat. No.: B2536632
CAS No.: 1351609-20-5
M. Wt: 318.39
InChI Key: RAWVMWACKZJZKL-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide is a synthetic ethanediamide derivative designed for chemical biology and medicinal chemistry research. Its structure incorporates a 2-phenethylamine moiety, a privileged scaffold prevalent in numerous bioactive compounds and natural products that interact with G-protein-coupled receptors (GPCRs) and other enzymatic targets . The molecule also features a thiophene heterocycle, a sulfur-containing aromatic system known to enhance the physicochemical properties and biological activity of research compounds, as demonstrated in the development of novel fungicidal agents . The central ethanediamide (oxalamide) linker is a versatile functional group that can engage in hydrogen bonding, potentially influencing the compound's conformation and binding affinity to biological targets. This compound is of significant interest as a lead structure or intermediate in drug discovery efforts. The presence of the chiral 1-phenylethyl group and the hydroxyethyl-thiophene segment suggests potential for selective target interaction. Researchers can utilize this compound in the design and synthesis of novel molecules, particularly for probing biological pathways where thiophene and phenethylamine derivatives have shown activity, such as enzyme inhibition or receptor modulation . The compound is provided for research applications only and is not intended for diagnostic or therapeutic use. Handling should adhere to standard laboratory safety protocols.

Properties

IUPAC Name

N-(2-hydroxy-2-thiophen-2-ylethyl)-N'-(1-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-11(12-6-3-2-4-7-12)18-16(21)15(20)17-10-13(19)14-8-5-9-22-14/h2-9,11,13,19H,10H2,1H3,(H,17,20)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWVMWACKZJZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N’-(1-phenylethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The hydroxyethyl and phenylethyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Research Findings and Implications

  • Crystallography : The dichlorophenyl-thiazole compound’s twisted conformation (79.7° between aromatic planes) and 1-D hydrogen-bonded chains suggest that the target compound’s hydroxyl group may promote similar or enhanced crystalline order .
  • Synthetic Efficiency : The target compound’s synthesis is likely more straightforward than the benzodioxin analogue due to fewer steric and electronic challenges .
  • Biological Potential: While direct activity data are unavailable, structural parallels to bioactive amides (e.g., penicillin derivatives in ) warrant further exploration .

Q & A

Q. What are the optimal synthetic routes for N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide, and how can purity be ensured?

The synthesis typically involves multi-step pathways, starting with the coupling of hydroxy-thiophene and phenylethylamine derivatives via amidation. Key steps include activating carboxylic acid precursors (e.g., using carbodiimides) and protecting hydroxyl groups to prevent side reactions . Reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) must be tightly controlled. Purity is ensured via HPLC (>95% purity) with UV detection at 254 nm, complemented by NMR and mass spectrometry for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound’s structure and stability?

  • Structural Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm amide linkages and stereochemistry. FT-IR identifies carbonyl (C=O, ~1650–1700 cm1^{-1}) and hydroxyl (~3200–3500 cm1^{-1}) groups .
  • Stability Studies : Perform thermogravimetric analysis (TGA) to assess thermal degradation (e.g., decomposition above 150°C) and pH-dependent stability assays (e.g., incubate in buffers from pH 2–12, monitor via HPLC) .

Q. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under inert gas (e.g., argon). Degradation products (e.g., hydrolyzed amides) form under high humidity or UV exposure, skewing bioassay results. Pre-experiment stability checks via TGA and HPLC are mandatory .

Advanced Research Questions

Q. How can contradictory bioactivity data from different assay systems be resolved?

Contradictions often arise from assay-specific variables (e.g., cell membrane permeability, serum protein binding). Validate activity using orthogonal assays:

  • In vitro : Enzymatic inhibition (e.g., IC50_{50}) with recombinant targets.
  • Cell-based : Measure cytotoxicity (MTT assay) and target engagement (e.g., Western blot for downstream biomarkers).
  • Structural Insights : Perform X-ray crystallography or cryo-EM to confirm binding modes .

Q. What computational strategies predict interactions between this compound and biological targets?

Use molecular docking (AutoDock Vina) with homology-modeled targets (e.g., kinases or GPCRs). Prioritize targets based on structural motifs:

  • Thiophene’s sulfur may engage in π-π stacking with aromatic residues.
  • Hydroxyethyl groups participate in hydrogen bonding. Validate predictions with SPR (surface plasmon resonance) for binding kinetics (KdK_d) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Core Modifications : Replace thiophene with furan (lower steric hindrance) or phenyl (enhanced hydrophobicity).
  • Side Chains : Introduce electron-withdrawing groups (e.g., –CF3_3) on the phenylethyl moiety to improve target affinity. Test derivatives in dose-response assays and compare with parent compound using free-energy perturbation (FEP) simulations .

Methodological Recommendations

  • Synthetic Reproducibility : Use Schlenk lines for oxygen-sensitive steps and monitor reactions via inline IR spectroscopy .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to resolve assay discrepancies and identify confounding variables .

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